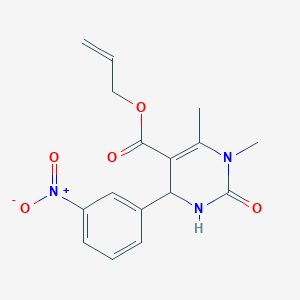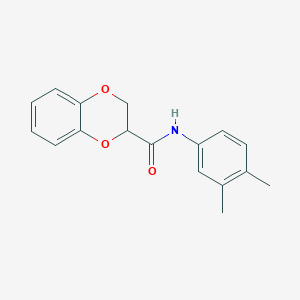![molecular formula C8H11NS B187503 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine CAS No. 123279-90-3](/img/structure/B187503.png)
6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine, also known as THTP, is a heterocyclic compound that has received significant attention in the scientific community due to its potential applications in drug discovery and development. THTP has been shown to exhibit a range of biological activities, including anticonvulsant, sedative, and anxiolytic effects.
Mecanismo De Acción
The exact mechanism of action of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is not fully understood. However, it is believed to act on the GABAergic system in the brain, which is responsible for regulating neuronal excitability. 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been shown to enhance GABAergic neurotransmission, leading to its sedative and anxiolytic effects. It has also been shown to inhibit voltage-gated sodium channels, which may contribute to its anticonvulsant effects.
Efectos Bioquímicos Y Fisiológicos
6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been shown to have a range of biochemical and physiological effects. It has been shown to decrease neuronal excitability, leading to its anticonvulsant effects. 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has also been shown to increase the activity of GABAergic neurotransmission, leading to its sedative and anxiolytic effects. In addition, 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is its broad range of biological activities, making it a promising candidate for drug discovery and development. 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is its potential toxicity, which may limit its use in clinical applications.
Direcciones Futuras
There are several future directions for research on 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. One area of research is the development of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research is the investigation of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine's potential as a treatment for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine and its potential applications in cancer therapy.
Métodos De Síntesis
The synthesis of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine involves the reaction of 2-methyl-3-buten-2-ol with thioacetamide in the presence of a catalyst. The reaction yields 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine as the major product along with other minor products. The purity of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine can be improved through various purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anticonvulsant, sedative, and anxiolytic effects in animal models. 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has also been investigated for its potential as a treatment for Parkinson's disease and Alzheimer's disease. In addition, 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been shown to have anticancer properties, making it a promising candidate for cancer therapy.
Propiedades
Número CAS |
123279-90-3 |
|---|---|
Nombre del producto |
6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine |
Fórmula molecular |
C8H11NS |
Peso molecular |
153.25 g/mol |
Nombre IUPAC |
6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H11NS/c1-9-4-2-7-3-5-10-8(7)6-9/h3,5H,2,4,6H2,1H3 |
Clave InChI |
XKEHOCBCGRWQIK-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)SC=C2 |
SMILES canónico |
CN1CCC2=C(C1)SC=C2 |
Sinónimos |
6-Methyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



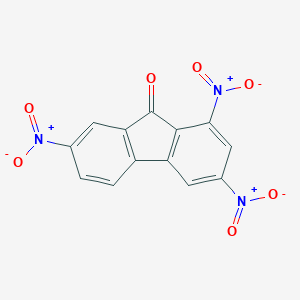
![2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one](/img/structure/B187421.png)
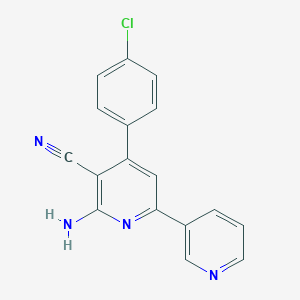
![5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B187423.png)
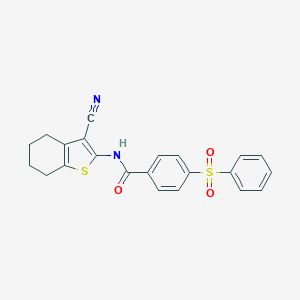
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B187425.png)
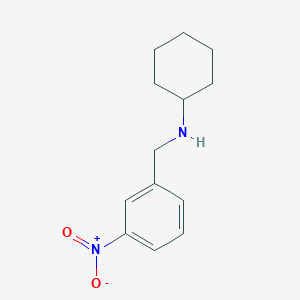
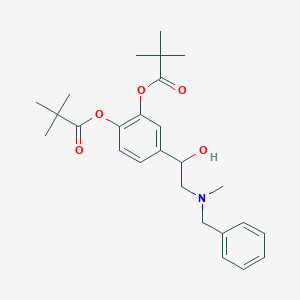
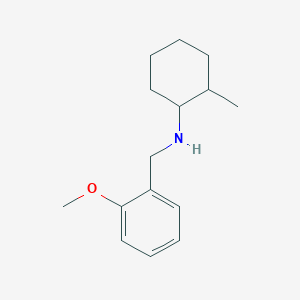
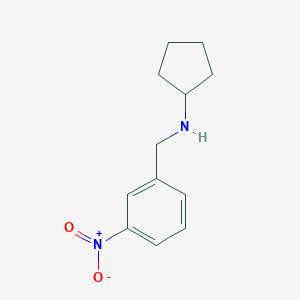
![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)

